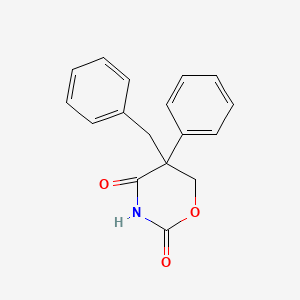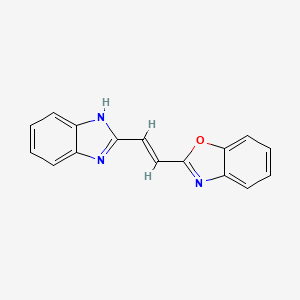
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a propanamine backbone, dimethylamine substituents, and a benzopyrano-pyrimidinyl thioether moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
The synthesis of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzopyrano-Pyrimidinyl Core: This step involves the cyclization of appropriate precursors to form the benzopyrano-pyrimidinyl structure.
Thioether Formation:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine or thioether sites using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- can be compared with similar compounds such as:
2-Propanamine, N,N-dimethyl-: This compound has a similar amine structure but lacks the benzopyrano-pyrimidinyl thioether moiety.
Pheniramine: This compound features a similar amine structure but with different aromatic substituents.
The uniqueness of 1-Propanamine, N,N-dimethyl-3-((2-phenyl-5H-(1)benzopyrano(2,3-d)pyrimidin-4-yl)thio)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
97146-02-6 |
|---|---|
Formule moléculaire |
C22H23N3OS |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C22H23N3OS/c1-25(2)13-8-14-27-22-18-15-17-11-6-7-12-19(17)26-21(18)23-20(24-22)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
Clé InChI |
SQBTUJSTIMBNRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)




